molecular formula C13H13ClN2O3 B14204961 4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide CAS No. 826991-47-3

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide

Katalognummer: B14204961
CAS-Nummer: 826991-47-3
Molekulargewicht: 280.70 g/mol
InChI-Schlüssel: SPYWSVGFWYFSPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a chloro substituent, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorofuran-2-carboxylic acid with N-phenylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
  • 4-Chloro-2-methylphenoxyacetate

Uniqueness

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide is unique due to its specific structural features, such as the furan ring and the chloro substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

826991-47-3

Molekularformel

C13H13ClN2O3

Molekulargewicht

280.70 g/mol

IUPAC-Name

4-chloro-5-(2-hydroxyethylamino)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c14-10-8-11(19-13(10)15-6-7-17)12(18)16-9-4-2-1-3-5-9/h1-5,8,15,17H,6-7H2,(H,16,18)

InChI-Schlüssel

SPYWSVGFWYFSPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(O2)NCCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.